molecular formula C19H21N3O B4087721 N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No. B4087721
M. Wt: 307.4 g/mol
InChI Key: HGPBOHLXNHQUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as MBBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBBA belongs to the family of benzimidazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, viral replication, and cancer cell growth. N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators, including COX-2, iNOS, and MMP-9. Additionally, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to inhibit the activity of the viral DNA polymerase by binding to the active site of the enzyme. Furthermore, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to possess various biochemical and physiological effects in vitro and in vivo. Inflammatory cells treated with N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide have been shown to exhibit reduced production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, as well as reduced production of ROS and NO. Additionally, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to inhibit the replication of HSV-1 and HSV-2 in vitro. Furthermore, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide possesses several advantages and limitations for lab experiments. One of the advantages of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is its potential therapeutic properties, which make it an attractive compound for drug development. Additionally, the synthesis method of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is well-established, and the compound is commercially available. However, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide also possesses some limitations, including its low solubility in aqueous solutions, which can make it challenging to use in in vitro assays. Additionally, the mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide. One area of future research is the development of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide-based drugs for the treatment of inflammatory diseases, viral infections, and cancer. Additionally, future research could focus on investigating the mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide to gain a better understanding of its effects. Furthermore, future research could investigate the potential use of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide in combination with other drugs to enhance its therapeutic properties.

Scientific Research Applications

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antiviral, and anticancer properties in various in vitro and in vivo studies. N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to inhibit the activity of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in inflammatory cells. Additionally, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by inhibiting the viral DNA polymerase activity. Furthermore, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells, by activating the caspase-dependent apoptotic pathway.

properties

IUPAC Name

N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-7-9-16(10-8-14)13-22-18-6-4-3-5-17(18)21-19(22)11-12-20-15(2)23/h3-10H,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPBOHLXNHQUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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